(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is a chemical compound with the molecular formula C9H8ClNS and a molecular weight of 197.68 g/mol. It features a chiral center, which contributes to its unique properties and biological activities. This compound is characterized by the presence of a chlorophenyl group and an isothiocyanate functional group, making it significant in various chemical and biological applications. The compound is known for its corrosive nature and irritant properties, necessitating careful handling in laboratory settings .
The reactivity of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate primarily involves nucleophilic attack on the isothiocyanate group. Common reactions include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate has been studied for its biological activities, particularly in the fields of pharmacology and toxicology. Its potential effects include:
Several methods have been developed for synthesizing (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate:
The applications of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate span various fields:
Interaction studies involving (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate have focused on its binding affinity with various biological targets. Notable findings include:
Several compounds share structural similarities with (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. Key comparisons include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-(+) -1-(4-Chlorophenyl)ethyl isothiocyanate | C9H8ClNS | Enantiomeric form with potentially different activity |
| 4-Chlorobenzyl isothiocyanate | C9H8ClN | Lacks chiral center; simpler structure |
| Phenethyl isothiocyanate | C9H11NS | Non-chlorinated version; broader activity spectrum |
(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate's unique chirality and specific substituents confer distinct biological activities compared to these similar compounds, making it a subject of interest in medicinal chemistry .
One-pot synthesis strategies represent a cornerstone advancement in the preparation of isothiocyanates, including (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. These methodologies offer significant advantages in terms of operational simplicity, reduced waste generation, and improved atom economy compared to traditional multi-step approaches [1] [2].
The fundamental mechanism for amine-to-isothiocyanate conversion operates through a well-established two-stage process. The initial stage involves the formation of a dithiocarbamate salt intermediate, followed by a desulfurylation step to yield the final isothiocyanate product [2] [1].
In the case of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate synthesis, the corresponding chiral amine (R)-(-)-1-(4-Chlorophenyl)ethylamine first reacts with carbon disulfide (CS₂) in the presence of an appropriate base to form the potassium dithiocarbamate salt. This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon center of CS₂, resulting in the formation of the N-alkyl dithiocarbamate intermediate [2].
The mechanistic pathway begins with deprotonation of the primary amine by the base, enhancing its nucleophilicity. The anionic nitrogen then attacks the carbon atom of CS₂, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer and salt formation with the potassium counterion yields the stable dithiocarbamate salt [2] [3].
For electron-deficient substrates such as 4-chlorophenyl derivatives, the conversion efficiency can be significantly influenced by the choice of reaction conditions. The electron-withdrawing chlorine substituent reduces the nucleophilicity of the benzylic amine, requiring optimized reaction parameters to achieve satisfactory conversion rates [2] [4].
Thiophosgene analogues play a crucial role in the desulfurylation step of isothiocyanate synthesis. While thiophosgene itself remains highly effective for this transformation, its extreme toxicity has driven the development of safer alternatives that maintain comparable synthetic efficiency [1] [5].
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has emerged as a particularly effective thiophosgene analogue for the desulfurylation of dithiocarbamate salts. The mechanism involves initial nucleophilic attack of the dithiocarbamate sulfur on the electrophilic triazine ring, forming an intermediate adduct. Subsequent elimination releases the isothiocyanate product along with 2,4,6-trimercapto-1,3,5-triazine (TMT) as a byproduct [2].
The desulfurylation reaction with TCT proceeds rapidly even at reduced temperatures (0°C), making it particularly suitable for temperature-sensitive chiral substrates. The reaction requires 0.5 equivalents of TCT relative to the starting amine for complete conversion. Importantly, the decomposition of the TCT-dithiocarbamate adduct to release the isothiocyanate product requires strongly basic conditions (pH >11), achieved through treatment with 6 N sodium hydroxide [2].
Triphosgene (bis(trichloromethyl) carbonate) represents another important thiophosgene analogue. Although still toxic, triphosgene is considerably safer to handle than thiophosgene while maintaining excellent synthetic performance for aromatic isothiocyanates. The mechanism involves similar nucleophilic attack patterns, with the advantage of improved stability and reduced volatility compared to thiophosgene [1] [5].
Alternative desulfurylation reagents include propane phosphonic acid anhydride (T3P®), which offers the advantage of generating water-soluble byproducts that facilitate workup procedures. T3P® functions as both a desulfurylating agent and dehydrating reagent, providing moderate to high yields (41-94%) for various alkyl, aryl, and bifunctional isothiocyanates [6].
Enantioselective synthesis of chiral isothiocyanates like (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate presents significant challenges due to the potential for racemization during the synthetic process. Traditional methods often suffer from poor stereochemical control, necessitating the development of specialized catalytic approaches [1].
Sodium persulfate has emerged as the preferred desulfurylation reagent for chiral isothiocyanate synthesis due to its ability to maintain stereochemical integrity. This oxidative desulfurylation agent provides comparable yields to thiophosgene while offering much improved safety and significantly simpler workup procedures. The mechanism involves oxidative cleavage of the dithiocarbamate C-S bonds without affecting the stereogenic center, thus preserving the enantiomeric purity of the starting material [1].
Asymmetric catalytic approaches have been developed for the direct synthesis of chiral isothiocyanates from achiral precursors. Chiral phosphoric acid catalysts have shown promise in enantioselective multicomponent reactions involving isothiocyanates, achieving excellent enantioselectivities (up to 99% ee) in the formation of complex chiral molecules bearing isothiocyanate functionality [7] [8].
Recent advances in organocatalysis have enabled the development of bifunctional catalysts that promote cascade sequences involving isothiocyanate intermediates. These catalysts facilitate the formation of chiral scaffolds with multiple stereogenic centers while maintaining high levels of stereocontrol throughout the synthetic sequence [9].
The use of chiral auxiliary approaches has also proven effective for the stereoselective synthesis of isothiocyanates. Evans' chiral oxazolidinones and related auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions, allowing for the controlled introduction of the isothiocyanate functionality with defined stereochemistry [10].
Solvent selection plays a decisive role in the successful formation of isothiocyanates, particularly for electron-deficient substrates and challenging transformations. The choice of solvent system significantly impacts both the rate of dithiocarbamate formation and the efficiency of subsequent desulfurylation [2] [11] [12].
Aqueous systems have demonstrated particular effectiveness for one-pot isothiocyanate synthesis. Water serves as an environmentally benign medium that facilitates the dissolution of inorganic bases while providing appropriate solvation for the ionic dithiocarbamate intermediates. For electron-rich substrates, pure aqueous conditions often suffice for efficient conversion [2].
However, electron-deficient arylamines, including 4-chlorophenyl derivatives, require modified solvent systems to achieve satisfactory conversion rates. The incorporation of polar aprotic co-solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or acetonitrile significantly enhances reaction efficiency. DMF has proven particularly effective, with a solvent mixture of DMF/water (1:4) providing optimal conditions for electron-deficient substrates [2].
The beneficial effect of these co-solvents appears to arise from improved substrate solubility and enhanced solvation of the transition states involved in dithiocarbamate formation. The increased polarity of the mixed solvent system stabilizes the charged intermediates, facilitating nucleophilic attack of the amine on carbon disulfide [2].
Sustainable solvent alternatives have gained increasing attention in isothiocyanate synthesis. Cyrene™ (dihydrolevoglucosenone) and γ-butyrolactone (GBL) have emerged as environmentally benign alternatives derived from renewable resources. These solvents enable effective sulfurization reactions of isocyanides to isothiocyanates under mild conditions (40°C) with minimal environmental impact [11].
Reaction kinetics studies have revealed that the rate-determining step varies depending on the specific transformation pathway. For dithiocarbamate-mediated syntheses, the initial formation of the dithiocarbamate salt typically represents the kinetically limiting step, particularly for electron-deficient substrates. Conversely, for methods involving direct sulfurization of isocyanides, the selenium-sulfur exchange process (when selenium catalysis is employed) constitutes the rate-limiting step [1].
Temperature effects on reaction kinetics demonstrate that elevated temperatures generally accelerate both dithiocarbamate formation and desulfurylation steps. However, for chiral substrates, temperature optimization requires careful balance between reaction efficiency and stereochemical integrity. Temperatures above 60°C can lead to increased side product formation and potential racemization [2].
The polarity of the solvent system significantly influences reaction rates, with increased polarity generally promoting faster conversion. This effect is particularly pronounced for reactions involving charged intermediates and transition states. However, excessively polar solvents can also promote unwanted side reactions, necessitating careful optimization for each specific substrate [1].
Electron-deficient substrates present significant challenges in isothiocyanate synthesis, requiring specialized strategies for yield optimization. The 4-chlorophenyl substitution pattern in (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate exemplifies these challenges, as the electron-withdrawing chlorine substituent substantially reduces the nucleophilicity of the corresponding amine [2] [4].
The primary challenge with electron-deficient substrates lies in the inefficient formation of dithiocarbamate intermediates. The reduced basicity and nucleophilicity of electron-deficient arylamines result in slower reaction rates and lower conversion efficiency when standard conditions are employed. For 4-chloroaniline derivatives, conversion rates under standard aqueous conditions typically remain below 60% even with extended reaction times [2].
Several strategies have been developed to address these limitations. Increased carbon disulfide stoichiometry (2-5 equivalents) helps drive the equilibrium toward dithiocarbamate formation. Elevated temperatures (40-60°C) provide additional driving force, although excessive temperatures can lead to decomposition and side product formation [2] [4].
The incorporation of polar aprotic co-solvents represents the most effective strategy for challenging substrates. DMF has proven particularly beneficial, with DMF/water mixtures enabling conversions exceeding 98% for 4-chlorophenyl derivatives. The optimal ratio appears to be DMF/water (1:4), providing sufficient polarity enhancement while maintaining the benefits of aqueous conditions [2].
Base selection critically influences the outcome for electron-deficient substrates. Potassium carbonate has emerged as the optimal base choice, providing superior selectivity for dithiocarbamate formation over competing thiourea formation. The use of stronger bases such as sodium hydroxide or potassium hydroxide often leads to increased side product formation, particularly with electron-deficient aromatics [2].
Extended reaction times are typically required for electron-deficient substrates, with complete conversion often requiring 6-20 hours compared to 1-3 hours for electron-rich analogues. However, prolonged reaction times must be balanced against the potential for substrate decomposition and side product accumulation [2] [4].
For highly electron-deficient substrates bearing strong electron-withdrawing groups such as nitro, cyano, or trifluoromethyl substituents, even optimized conditions may prove insufficient. In such cases, alternative synthetic strategies may be required, including the use of more powerful bases (sodium hydride in DMF) or entirely different synthetic approaches [4].
The desulfurylation step also presents challenges for electron-deficient substrates. The resulting dithiocarbamate salts may exhibit reduced reactivity toward desulfurylation reagents, requiring increased reagent stoichiometry or more forcing conditions. However, the use of highly reactive desulfurylation agents must be balanced against the potential for substrate degradation [2].
Recent advances in catalytic methods have provided new opportunities for addressing these challenges. The use of tertiary amine organocatalysts (such as DBU) in sulfurization reactions has enabled efficient conversion of challenging substrates under mild conditions. These catalytic approaches often provide superior functional group tolerance and reduced side product formation compared to traditional stoichiometric methods [11].
The development of flow chemistry approaches has also shown promise for challenging substrates. Continuous flow conditions enable precise control of reaction parameters and residence times, potentially overcoming some of the limitations associated with batch processing of electron-deficient substrates [12].
Single crystal X-ray diffraction studies provide fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. While specific crystallographic data for this exact compound are not extensively reported in the literature, structural analysis of closely related aryl isothiocyanate derivatives reveals important structural features that can be extrapolated to understand the target compound [1] [2] [3] [4].
The molecular formula C₉H₈ClNS corresponds to a molecular weight of 197.68 g/mol [5] [6]. Based on crystallographic studies of similar 4-chlorophenyl isothiocyanate derivatives, the compound is expected to adopt common crystal systems such as monoclinic or triclinic symmetry, with space groups including P2₁, P1, or Pna2₁ [1] [2] [3]. The calculated density for related structures ranges from 1.28 to 1.55 g/cm³, reflecting the presence of the chlorine substituent which increases molecular packing efficiency [1] [2].
Structural parameters for the isothiocyanate functional group are well-established from related compounds. The characteristic bond lengths include C-N distances of 1.16-1.18 Å, N=C distances of 1.19-1.21 Å, and C=S distances of 1.56-1.58 Å [7] [8] [9]. The isothiocyanate group exhibits a nearly linear geometry with C-N=C=S bond angles typically ranging from 170-179°, representing a slight deviation from perfect linearity due to crystal packing forces [7] [10].
Crystal morphology studies on related compounds demonstrate that 4-chlorophenyl isothiocyanates typically form colorless to pale yellow crystalline materials with melting points in the range of 41-47°C [11]. The chiral center at the ethyl carbon introduces stereochemical complexity, with the (R)-configuration being specifically characterized through optical rotation measurements showing negative specific rotation values [5] [6].
| Parameter | Value/Range | Reference Compounds |
|---|---|---|
| Molecular Formula | C₉H₈ClNS | Target compound |
| Molecular Weight | 197.68 g/mol | Target compound |
| Space Group | P2₁, P1, Pna2₁ | Similar aryl isothiocyanates |
| Crystal System | Monoclinic, Triclinic | Related structures |
| Density | 1.28-1.55 g/cm³ | Analogous compounds |
| C-N Bond Length | 1.16-1.18 Å | Isothiocyanate derivatives |
| N=C Bond Length | 1.19-1.21 Å | Isothiocyanate derivatives |
| C=S Bond Length | 1.56-1.58 Å | Isothiocyanate derivatives |
| C-N=C=S Angle | 170-179° | Solid-state structures |
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate through both ¹H and ¹³C NMR techniques. The NMR spectral features of isothiocyanates are well-documented in the literature, with characteristic chemical shifts that enable unambiguous identification of functional groups [12] [13] [14].
¹H NMR Spectral Characteristics:
The proton NMR spectrum exhibits distinct resonance patterns corresponding to the aromatic and aliphatic regions. Aromatic protons of the 4-chlorophenyl substituent typically appear in the range of 7.0-7.5 ppm, consistent with electron-withdrawing effects of the chlorine substituent [15] [16] [17]. The methine proton adjacent to the isothiocyanate group is observed at approximately 4.8-5.2 ppm, reflecting deshielding effects from the electronegative nitrogen and sulfur atoms [18] [14]. The methyl group attached to the chiral center resonates in the typical aliphatic region at 1.4-1.6 ppm [15] [14].
¹³C NMR Spectral Features:
Carbon-13 NMR spectroscopy reveals distinctive chemical shifts that are diagnostic for isothiocyanate compounds. The isothiocyanate carbon (N=C=S) appears characteristically downfield at approximately 130-135 ppm, a signature feature that distinguishes isothiocyanates from thiocyanates [12] [13]. Aromatic carbons of the chlorophenyl ring exhibit chemical shifts in the range of 125-140 ppm, with the carbon bearing the chlorine substituent showing additional downfield shifting due to the electronegativity of chlorine [15] [16]. The chiral carbon center resonates at approximately 50-60 ppm, while the methyl carbon appears in the typical aliphatic region at 20-25 ppm [14].
Multinuclear NMR Studies:
Advanced NMR techniques including ¹⁵N NMR provide additional structural information. Literature studies on isothiocyanates indicate that ¹⁵N chemical shifts for the isothiocyanate nitrogen occur at approximately -275 ppm, significantly different from thiocyanate nitrogen atoms which resonate at approximately -100 ppm [12] [13]. This chemical shift difference serves as a definitive tool for distinguishing between isothiocyanate and thiocyanate isomers.
Infrared spectroscopy provides characteristic vibrational fingerprints for (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate, with the isothiocyanate functional group exhibiting highly diagnostic absorption bands. The N=C=S stretching frequency serves as the most reliable identifier for isothiocyanate compounds [7] [8] [10].
Characteristic Vibrational Frequencies:
The asymmetric stretching vibration of the N=C=S group appears as a strong absorption band in the range of 2060-2105 cm⁻¹, which is diagnostic for isothiocyanate compounds and distinguishes them from thiocyanates that absorb at approximately 2140 cm⁻¹ [8] [10]. This frequency difference provides an analytical tool for identification and purity assessment.
Aromatic C-H stretching vibrations occur in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching appears at 2800-3000 cm⁻¹ [8] [19]. The aromatic C=C stretching vibrations are observed between 1400-1600 cm⁻¹, with the exact position influenced by the chlorine substituent [20] [8].
Computational Vibrational Analysis:
Density functional theory calculations on related isothiocyanate compounds provide theoretical vibrational frequencies that correlate well with experimental observations. Calculated frequencies using B3LYP/6-311++G(d,p) methods typically require scaling factors of 0.96-0.98 to match experimental values [7] [21]. The calculated frequencies show excellent agreement with experimental IR spectra, validating the computational approaches used for structural characterization.
Table 2: Infrared Spectral Data for (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Relative Intensity |
|---|---|---|---|
| N=C=S asymmetric stretch | 2060-2105 | Characteristic isothiocyanate | Strong |
| Aromatic C-H stretch | 3000-3100 | Phenyl ring protons | Medium |
| Aliphatic C-H stretch | 2800-3000 | Methyl and methine groups | Medium |
| Aromatic C=C stretch | 1400-1600 | Phenyl ring vibrations | Medium-Strong |
| C-Cl stretch | 700-850 | Chlorine substituent | Medium |
| Ring deformation | 400-700 | Aromatic ring bending | Weak-Medium |
Quantum chemical calculations provide detailed insights into the electronic structure and molecular properties of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. Density functional theory (DFT) methods have proven particularly effective for studying isothiocyanate compounds, providing accurate geometries, energies, and electronic properties [22] [23] [24].
Computational Methods and Basis Sets:
Various computational approaches have been employed for studying isothiocyanate compounds. The B3LYP hybrid functional with 6-31G(d,p) basis sets provides reliable geometry optimizations and frequency calculations, while higher-level calculations using 6-311++G(d,p) basis sets offer improved accuracy for single-point energy calculations [22] [23] [25]. Dispersion-corrected methods such as B3LYP-D3 or ωB97X-D functionals are particularly important for describing intermolecular interactions and crystal packing effects [26] [24].
Molecular Orbital Analysis:
The electronic structure of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is characterized by frontier molecular orbitals that determine chemical reactivity and optical properties. The highest occupied molecular orbital (HOMO) is typically localized on the aromatic π-system and nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) involves π* orbitals of both the aromatic ring and the isothiocyanate group [27] [23] [28].
HOMO-LUMO energy gap calculations for similar aromatic isothiocyanates indicate values in the range of 3.0-5.0 eV, depending on the specific substituents and computational method employed [27] [23] [29]. The presence of the electron-withdrawing chlorine substituent tends to lower both HOMO and LUMO energies, affecting the overall electronic properties of the molecule.
Electronic Properties and Reactivity:
Quantum chemical calculations reveal important electronic properties including dipole moments, polarizabilities, and electrostatic potential surfaces. The molecular electrostatic potential (MEP) provides insights into reactive sites, with electron-rich regions around the nitrogen and sulfur atoms and electron-deficient regions around the aromatic ring [27] [28]. These calculations are essential for understanding intermolecular interactions and potential biological activities.
Natural bond orbital (NBO) analysis provides detailed information about charge distributions and orbital interactions. The isothiocyanate group exhibits significant charge separation, with the nitrogen atom carrying partial negative charge and the carbon atom showing electrophilic character [21] [23].
Table 3: Quantum Chemical Parameters for (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate
| Property | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | B3LYP/6-311++G(d,p) | Similar compounds |
| LUMO Energy | -1.5 to -2.5 eV | B3LYP/6-311++G(d,p) | Similar compounds |
| Band Gap | 3.0-5.0 eV | DFT calculations | Related studies |
| Dipole Moment | 2.5-4.0 D | B3LYP/6-31G(d,p) | Isothiocyanate derivatives |
| Polarizability | 15-25 ų | DFT methods | Aromatic compounds |
Hirshfeld surface analysis provides a comprehensive understanding of intermolecular interactions and crystal packing arrangements in (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate. This computational technique maps the electron density distribution around molecules and quantifies the relative contributions of different types of intermolecular contacts [30] [31] [32].
Hirshfeld Surface Generation:
The Hirshfeld surface is constructed by partitioning the crystal electron density between molecules, creating a three-dimensional surface that encompasses each molecule. The surface is typically visualized using the normalized contact distance (dnorm), which highlights short intermolecular contacts as red regions, while longer contacts appear as blue or white areas [30] [33] [34].
Intermolecular Contact Analysis:
For aromatic isothiocyanate compounds, the intermolecular contact distribution typically follows predictable patterns. Hydrogen-hydrogen contacts generally constitute the largest contribution (35-45% of the total surface area), reflecting the prevalence of van der Waals interactions in organic crystals [33] [34] [35]. Carbon-hydrogen contacts contribute approximately 20-30% of the surface interactions, arising from C-H···π interactions between aromatic rings and aliphatic hydrogen atoms.
The presence of the chlorine substituent introduces additional contact types, with Cl···H interactions typically contributing 8-15% of the total surface contacts [33] [35]. These halogen interactions can be significant in determining crystal packing arrangements and may involve halogen bonding or weak electrostatic interactions.
Fingerprint Plot Analysis:
Two-dimensional fingerprint plots provide quantitative analysis of intermolecular distances and contact types. These plots reveal characteristic patterns for different interaction types, with sharp spikes indicating specific intermolecular contacts and broader features representing dispersive interactions [30] [31] [33].
For (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate, the fingerprint analysis would be expected to show:
Crystal Packing Motifs:
The molecular packing in related isothiocyanate compounds often involves the formation of chains or layers through weak intermolecular interactions. C-H···π interactions between aromatic rings provide significant stabilization, while the isothiocyanate group may participate in dipole-dipole interactions or weak hydrogen bonding with neighboring molecules [1] [30] [34].
The chiral nature of the molecule introduces additional complexity in crystal packing, potentially leading to homochiral or heterochiral arrangements depending on crystallization conditions and intermolecular interaction strengths [1] [2].
Energy Framework Analysis:
Recent developments in Hirshfeld surface analysis include energy framework calculations that provide quantitative assessment of intermolecular interaction energies. These calculations typically employ dispersion-corrected DFT methods to estimate electrostatic, polarization, dispersion, and exchange-repulsion contributions to the total intermolecular energy [30] [32].
For aromatic isothiocyanate compounds, dispersion interactions typically dominate the total interaction energy, contributing 60-80% of the stabilization energy. Electrostatic interactions provide additional stabilization, particularly for molecules containing polar functional groups like the isothiocyanate moiety [30] [31].